molecular formula C44H70Cl2N2O4 B12766567 1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-(pentyloxy)phenyl)-, dihydrochloride CAS No. 120698-38-6

1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-(pentyloxy)phenyl)-, dihydrochloride

Cat. No.: B12766567
CAS No.: 120698-38-6
M. Wt: 761.9 g/mol
InChI Key: ITQAEBMTBMXPGM-UHFFFAOYSA-N
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Description

1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-(pentyloxy)phenyl)-, dihydrochloride is a complex organic compound with a molecular formula of C34H50Cl2N2O2. This compound is known for its unique structure, which includes two azepane rings and two pentyloxyphenyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-(pentyloxy)phenyl)-, dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of 1,8-octanedione with hexahydro-1H-azepine in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-(pentyloxy)phenyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane rings or pentyloxyphenyl groups are replaced by other functional groups. .

Scientific Research Applications

1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-(pentyloxy)phenyl)-, dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-(pentyloxy)phenyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1,8-Octanedione, 2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-bis(4-(pentyloxy)phenyl)-, dihydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific research applications.

Properties

CAS No.

120698-38-6

Molecular Formula

C44H70Cl2N2O4

Molecular Weight

761.9 g/mol

IUPAC Name

2,7-bis(azepan-1-ylmethyl)-1,8-bis(4-pentoxyphenyl)octane-1,8-dione;dihydrochloride

InChI

InChI=1S/C44H68N2O4.2ClH/c1-3-5-17-33-49-41-25-21-37(22-26-41)43(47)39(35-45-29-13-7-8-14-30-45)19-11-12-20-40(36-46-31-15-9-10-16-32-46)44(48)38-23-27-42(28-24-38)50-34-18-6-4-2;;/h21-28,39-40H,3-20,29-36H2,1-2H3;2*1H

InChI Key

ITQAEBMTBMXPGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCCCCC2)C(=O)C3=CC=C(C=C3)OCCCCC)CN4CCCCCC4.Cl.Cl

Origin of Product

United States

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